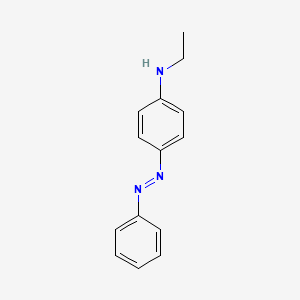

N-Ethyl-4-aminoazobenzene

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

2058-67-5 |

|---|---|

分子式 |

C14H15N3 |

分子量 |

225.29 g/mol |

IUPAC 名称 |

N-ethyl-4-phenyldiazenylaniline |

InChI |

InChI=1S/C14H15N3/c1-2-15-12-8-10-14(11-9-12)17-16-13-6-4-3-5-7-13/h3-11,15H,2H2,1H3 |

InChI 键 |

OCWXDBMTBDGKKE-UHFFFAOYSA-N |

SMILES |

CCNC1=CC=C(C=C1)N=NC2=CC=CC=C2 |

规范 SMILES |

CCNC1=CC=C(C=C1)N=NC2=CC=CC=C2 |

同义词 |

N-ethyl-4-aminoazobenzene |

产品来源 |

United States |

Tuning Photophysical Properties Through Substitution:the Core Principle in Designing Azobenzene Based Molecules is the Strategic Use of Electronic Substituents.rsc.orgacs.org

"Push-pull" Systems: Placing an electron-donating group (the "push," e.g., an amino or alkylamino group) on one phenyl ring and an electron-withdrawing group (the "pull," e.g., a nitro group) on the other creates a "push-pull" azobenzene (B91143). This configuration significantly affects the absorption spectra, often red-shifting the n→π* transition of the cis-isomer, which can allow for isomerization with visible light instead of UV light. researchgate.net

Wavelength Control: The choice and position of substituents allow for precise tuning of the absorption maxima (λ_max) of the trans and cis isomers. acs.org This is critical for applications where specific wavelengths of light are used for activation, such as in photopharmacology or multi-channel optical data storage. researchgate.net For example, modifying the substituents on the phenyl rings can shift the absorption bands to avoid overlap, enabling more complete and efficient photo-switching. nsf.gov

Controlling Isomer Stability and Switching Kinetics:the Thermal Stability of the Metastable Cis Isomer is a Crucial Parameter for Applications Like Information Storage, Where the Switched State Must Persist.

Half-life (τ₁/₂): The electronic nature of substituents dramatically influences the rate of thermal cis-to-trans relaxation. Electron-donating groups like the ethylamino group in N-Ethyl-4-aminoazobenzene generally lead to faster thermal relaxation compared to unsubstituted azobenzene (B91143). researchgate.net Conversely, specific substitution patterns, such as introducing bulky groups at the ortho-positions of the azo bond, can sterically hinder the isomerization process, leading to significantly longer cis-isomer half-lives. bohrium.com This allows for the design of molecules that are either rapidly cycling or quasi-bistable. rsc.org

Enhancing Functionality Through Supramolecular Interactions:the Design of Modern Azobenzene Systems Often Goes Beyond the Single Molecule to Consider Its Interactions with Its Environment.

Host-Guest Complexation: Incorporating azobenzene (B91143) derivatives into larger systems, such as polymers or host-molecule complexes, can modulate their switching behavior. rsc.org For example, confining an azobenzene molecule within the cavity of a cyclodextrin (B1172386) or a polymer matrix can alter the kinetics of photoisomerization due to steric hindrance. nih.gov This principle is used to create photoresponsive gels and surfaces where light-induced changes in molecular shape lead to macroscopic changes in material properties. bohrium.com

Intermolecular Forces: The ability to form hydrogen bonds, halogen bonds, or ionic bonds is a key design element. rsc.org By choosing appropriate functional groups, azobenzene molecules can be designed to self-assemble into well-ordered structures or to bind specifically to target polymers or biological molecules, transferring their light-responsive behavior to the larger system.

Interactive Data Table: Photophysical Properties of Azobenzene Derivatives

This table presents typical data for azobenzene derivatives, illustrating the principles discussed. Note that specific values for N-Ethyl-4-aminoazobenzene can vary based on solvent and experimental conditions.

| Compound | Isomer | Transition | Typical λmax (nm) | Notes |

| Azobenzene | trans | π→π | ~320 | Strong absorption |

| cis | n→π | ~440 | Weaker absorption | |

| 4-Aminoazobenzene (B166484) | trans | π→π | ~385 | Red-shifted due to the amino group |

| cis | n→π | ~450 | Push-pull effect influences transitions | |

| Azo-Surfactant | trans | π→π | 351 | Example of a functionalized system |

| cis | n→π | 437 | Isomerization kinetics are key for function |

Data compiled from various sources illustrating general trends. nih.govmdpi.com

By systematically applying these principles—tuning electronics, controlling kinetics, and engineering intermolecular interactions—scientists can rationally design novel azobenzene-based molecules for a wide array of advanced applications, including targeted drug delivery, molecular machines, high-density data storage, and smart materials.

Theoretical and Computational Chemistry Approaches to N Ethyl 4 Aminoazobenzene Systems

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and reactivity of N-Ethyl-4-aminoazobenzene. researchgate.netresearchgate.netresearchgate.netnih.govnih.govdtic.milajchem-a.comresearchgate.netictp.it These computational approaches allow for a detailed understanding of the molecule's properties at the atomic level.

DFT methods, such as B3LYP, are widely used to study the structural and electronic properties of azobenzene (B91143) derivatives. researchgate.netacs.orgacs.org These methods provide a good balance between computational cost and accuracy, making them suitable for calculating properties like optimized geometries, vibrational frequencies, and electronic spectra. acs.orgacs.orgworldscientific.com Ab initio methods, while more computationally intensive, can offer higher accuracy for specific properties and are used to validate DFT results. jefferson.edu

Optimized Molecular Geometries and Conformational Landscapes

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in this compound, known as its optimized molecular geometry. irjweb.com By employing methods like DFT with basis sets such as 6-31G** or cc-pVDZ, researchers can predict bond lengths, bond angles, and dihedral angles. researchgate.networldscientific.com For instance, studies on related azobenzene compounds have shown that the trans configuration is generally more stable than the cis configuration, with planar structures being common for trans isomers. researchgate.netacs.org

The conformational landscape, which describes the different spatial arrangements (conformers) of the molecule and their relative energies, can also be explored. This is often achieved through techniques like relaxed potential energy surface scans. researchgate.netnih.gov Understanding the conformational preferences is essential as it can significantly influence the molecule's physical and chemical properties. For example, in some donor-acceptor azobenzenes, the planarity of the molecule is crucial for its electronic properties, and even slight twisting of the aromatic rings can alter these characteristics. acs.org

| Parameter | Calculated Value (B3LYP/6-31G*) | Experimental Value |

| N=N Bond Length (Å) | 1.253 | 1.243 |

| C-N Bond Length (Å) | 1.429 | 1.438 |

| C-C Bond Length (Aromatic) (Å) | 1.39-1.40 | 1.38-1.40 |

This table is for illustrative purposes and shows typical values for azobenzene systems. Actual values for this compound would require specific calculations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. ajchem-a.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ajchem-a.comirjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.govresearchgate.net A smaller gap suggests that the molecule is more reactive and can be more easily excited. nih.gov For this compound and related donor-acceptor systems, the HOMO is typically localized on the electron-donating amino group and the phenyl ring, while the LUMO is concentrated on the electron-accepting azo group and the other phenyl ring. researchgate.netncsu.edu This distribution facilitates intramolecular charge transfer upon excitation.

Quantum chemical calculations, particularly DFT, are used to compute the energies of the HOMO and LUMO and to visualize their spatial distribution. researchgate.netirjweb.com These calculations provide insights into how substituents on the azobenzene core can modify the electronic properties and reactivity of the molecule. researchgate.netresearchgate.net

Table 2: Calculated HOMO-LUMO Energies and Gap for a Representative Azo Dye (Note: This is an example for a related compound, as specific data for this compound was not found.)

| Parameter | Energy (eV) |

| EHOMO | -6.2613 |

| ELUMO | -0.8844 |

| Energy Gap (ΔE) | 5.3769 |

Data adapted from a study on a pyrimidine (B1678525) derivative for illustrative purposes. irjweb.com

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

The distribution of electron density within a molecule is fundamental to its chemical behavior. Theoretical methods can be used to calculate the partial charges on each atom, providing a quantitative measure of charge distribution. mdpi.com One of the most insightful ways to visualize this is through Molecular Electrostatic Potential (MEP) mapping. dtic.milresearchgate.netuni-muenchen.de

An MEP map illustrates the electrostatic potential on the surface of a molecule. dtic.miluni-muenchen.de Different colors are used to represent regions of varying potential. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, which are prone to nucleophilic attack. researchgate.net Green and yellow areas represent intermediate potentials.

Prediction and Interpretation of Vibrational and Electronic Spectra

Computational chemistry plays a vital role in predicting and interpreting the vibrational (Infrared and Raman) and electronic (UV-Visible) spectra of molecules. researchgate.netresearchgate.networldscientific.comirjweb.comncsu.edu By calculating the harmonic vibrational frequencies using DFT methods, a theoretical spectrum can be generated. acs.orgacs.orgworldscientific.com This calculated spectrum can then be compared with experimental data to assign the observed vibrational bands to specific motions of the atoms within the molecule, such as stretching, bending, and torsional modes. nih.govworldscientific.com

Similarly, Time-Dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules. researchgate.netnih.govworldscientific.com It calculates the energies of electronic transitions, which correspond to the absorption of light at specific wavelengths. worldscientific.com For this compound, TD-DFT calculations can predict the wavelengths of the characteristic π-π* and n-π* transitions of the azobenzene chromophore. tesisenred.net These calculations help in understanding how structural modifications affect the color and photophysical properties of the dye. researchgate.netacs.org

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. researchgate.netacs.org MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. This allows for the study of conformational changes, solvent effects, and intermolecular interactions in a more realistic, dynamic environment.

For this compound, MD simulations could be used to study its behavior in different solvents, providing information on how the solvent molecules arrange around the dye and how this affects its properties. researchgate.net Furthermore, MD simulations are instrumental in understanding the interactions between dye molecules themselves or with other components in a material, such as a polymer matrix. These simulations can reveal details about aggregation behavior and the formation of intermolecular hydrogen bonds, which can significantly impact the bulk properties of the material.

Elucidation of Structure-Reactivity and Structure-Property Relationships through Computational Models

A primary goal of computational chemistry in the study of this compound is to establish clear relationships between its molecular structure and its observed reactivity and properties. By systematically modifying the structure in silico (e.g., by changing substituents) and calculating the resulting changes in electronic and structural parameters, researchers can build predictive models. jefferson.edu

For instance, computational studies can correlate the calculated HOMO-LUMO gap with the observed chemical reactivity or the calculated electronic transition energies with the measured color of the dye. nih.govnih.gov These structure-activity relationships (SAR) and structure-property relationships (SPR) are invaluable for the rational design of new azo dyes with specific desired characteristics, such as enhanced stability, specific colors, or improved performance in various applications. Computational models have been used to explain differences in the carcinogenic behaviors of certain aminoazobenzene derivatives by examining factors like the shapes of frontier molecular orbitals and their energy differences. ncsu.edu

Computational Investigations of Proposed Reaction and Transformation Mechanisms

Theoretical and computational chemistry approaches have become indispensable tools for elucidating the complex reaction and transformation mechanisms of azo dyes like this compound. These methods provide detailed insights at the molecular level, complementing experimental findings and guiding the design of more efficient degradation processes.

Density Functional Theory (DFT) in Mechanistic Studies

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and reactivity of molecules. It has been widely applied to study the degradation and isomerization of aminoazobenzene derivatives.

One area of focus has been the oxidative degradation of azo dyes. DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d) and 6-311+G(d,p), have been employed to compare the potential energy surfaces (PES) of different proposed reaction pathways. acs.org For instance, studies have investigated the energetic favorability of C-N versus N-N bond cleavage, a critical step in the breakdown of the azo chromophore. acs.org These calculations have shown that oxidative degradation likely proceeds through the cleavage of the N=N bond after the addition of a hydroxyl radical. acs.org To account for the influence of the surrounding medium, such as water, self-consistent reaction field (SCRF) theory using methods like the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM) is often incorporated. acs.org

Furthermore, DFT has been instrumental in studying the isomerization of azobenzene derivatives, a key process for their application as molecular photoswitches. researchgate.netrcptm.com The geometries of trans (E) and cis (Z) isomers are optimized using functionals like B3LYP combined with basis sets such as 6-31+G(d,p). researchgate.net These calculations help in understanding the stability of different isomers and the energy barriers for their interconversion. researchgate.netmdpi.com For example, computational studies have explored the isomerization pathways of 4,4′-azobenzene disulfonate in both the ground (S0) and first triplet (T1) states, revealing multiple transition states. researchgate.net

Modeling Reaction Pathways and Transition States

Computational chemistry allows for the detailed mapping of reaction pathways, including the identification of transition states (TS). For example, in the study of azo dye degradation, the structures of transition states for both C-N and N-N bond cleavage pathways have been optimized to determine which mechanism is energetically more favorable. acs.org Advanced techniques like electron density contour mapping provide a visual representation of electron distribution in these transition states. acs.org

In the context of thermal isomerization, computational models have been developed to predict the half-lives of azobenzene derivatives. acs.org These models can explore different isomerization mechanisms, such as inversion and rotation, and have provided evidence that thermal isomerization may proceed through intersystem crossing rather than a typical singlet transition state. acs.org Difficulties in optimizing rotational transition states with standard DFT have been noted, which is attributed to the single-reference nature of the theory. acs.org

The table below summarizes key computational parameters and findings from various theoretical studies on aminoazobenzene systems.

| System/Process | Computational Method | Basis Set | Key Findings |

| Oxidative Degradation | DFT (B3LYP) | 6-31G(d), 6-311+G(d,p) | N-N bond cleavage is energetically more favorable than C-N cleavage. acs.org |

| Isomerization | DFT (B3LYP) | 6-31+G(d,p) | Optimization of trans and cis isomers to understand photochromic behavior. researchgate.net |

| Isomerization | DFT (B3LYP) | 6-311++G(2d,2p) | Assignment of vibrational modes for stable configurations. researchgate.net |

| Thermal Isomerization | Machine Learning Potential | N/A | Prediction of thermal half-lives and evidence for intersystem crossing mechanism. acs.org |

| Protonation | DFT (B3LYP) | 6-31+G(d,p) | Protonation predominantly occurs at the β-azo nitrogen atom. acs.org |

Insights into Photocatalytic Degradation

Computational methods are also crucial for understanding the mechanisms of photocatalytic degradation of azo dyes. mdpi.comnih.gov In photocatalysis, electron-hole pairs are generated upon light absorption by a semiconductor material. mdpi.comnih.gov These charge carriers then react with adsorbed molecules. Theoretical models can help to analyze the interaction between the dye molecule and the photocatalyst surface. researchgate.net

For instance, studies have investigated the photocatalytic degradation of related azo dyes, examining the feasibility of hydroxyl radical attack at different sites on the molecule, such as the azo group or the C-N group, to determine the preferred degradation pathway. researchgate.net Computational analysis can also predict the efficiency of different photocatalysts, such as ZnO, for the degradation of specific dyes. researchgate.net The effect of substituents on the dye's molecular structure on the thermodynamic and kinetic parameters of the degradation reaction can also be quantified. researchgate.net

Photophysical and Photochemical Dynamics of N Ethyl 4 Aminoazobenzene and Analogues

Photoisomerization Mechanisms (Trans-Cis Isomerization) and Kinetics

The photoisomerization of azobenzene (B91143) and its derivatives, including N-Ethyl-4-aminoazobenzene, is a cornerstone of their photochromic behavior. This process involves the reversible transformation between the thermally stable trans (E) isomer and the metastable cis (Z) isomer upon light irradiation. mcgill.ca The most common experimental conditions involve excitation with near-UV light, which promotes the molecule from the ground state (S0) to the second singlet excited state (S2), followed by a rapid decay to the first singlet excited state (S1). From the S1 state, the molecule can decay back to the S0 state either non-radiatively through a conical intersection or radiatively via weak fluorescence. claudiozannoni.it

Two primary intramolecular mechanisms have been proposed for this isomerization: rotation and inversion. claudiozannoni.itresearchgate.net The rotational pathway involves the twisting of the N=N double bond, while the inversion pathway involves a change in the geometry of one of the nitrogen atoms to a linear transition state. claudiozannoni.itresearchgate.net While rotation is often considered the dominant mechanism in the gas phase, the inversion or a mixed torsional-inversion pathway becomes more significant in solution. claudiozannoni.it

The kinetics of trans-to-cis photoisomerization are typically treated as a first-order reaction. nih.govaps.org However, the reverse cis-to-trans thermal isomerization can exhibit second-order kinetics, particularly at low concentrations, a phenomenon explained by the Lindemann-Hinshelwood mechanism. nih.govaps.org This mechanism involves a two-step process: collisional activation of the cis isomer followed by its unimolecular decay to the trans isomer. aps.org The rate of thermal isomerization is highly dependent on the solvent polarity, with accelerated rates observed in polar solvents. nih.gov This suggests a change in the isomerization pathway from inversion in nonpolar media to a more rotation-like mechanism in polar environments. nih.gov

For 4-aminoazobenzene (B166484), a close analogue, photoexcitation to the S2 (π, π) state leads to a rapid decay to the S1 (n, π) state in approximately 0.2 picoseconds. polympart.ir The subsequent decay from the S1 state is where the isomerization primarily occurs. polympart.ir The quantum yields for photoisomerization can be as high as 0.7–0.8 for aminoazobenzenes. mcgill.ca

| Parameter | Value/Observation | Compound | Conditions |

|---|---|---|---|

| Isomerization Mechanism | Rotation, Inversion, Mixed Torsional-Inversion claudiozannoni.itresearchgate.net | Azobenzene Derivatives | General |

| Trans -> Cis Kinetics | First-order nih.govaps.org | Azobenzene Derivatives | General |

| Cis -> Trans Thermal Kinetics | Second-order (at low concentrations) nih.govaps.org | Azobenzene Dimer | Langmuir monolayer |

| S2 -> S1 Decay Time | ~0.2 ps polympart.ir | 4-aminoazobenzene | Ethanol |

| Photoisomerization Quantum Yield | 0.7 - 0.8 mcgill.ca | Aminoazobenzenes | General |

Excited State Dynamics and Energy Dissipation Pathways

The excited state dynamics of this compound and its analogues are characterized by a series of ultrafast processes following photoexcitation. Upon excitation to the S2 state, internal conversion to the S1 state is the initial and very rapid step. For trans-4-aminoazobenzene in ethanol, this decay from the S2 to a hot S1 state occurs with a time constant of approximately 70 femtoseconds. ustc.edu.cn

From the S1 state, two primary decay pathways are observed: photoisomerization via an inversion mechanism and internal conversion back to a hot ground state (S0). ustc.edu.cn These processes are extremely fast, with an average timescale of about 0.7 picoseconds. ustc.edu.cn Following the return to the S0 state, vibrational cooling of the "hot" cis and trans isomers occurs on a timescale of approximately 4 and 13 picoseconds, respectively. ustc.edu.cn

In addition to these singlet state dynamics, intersystem crossing to triplet states also represents a possible energy dissipation pathway. For trans-4-aminoazobenzene, intersystem crossing from the S2 state to a higher triplet state (T4) has been observed with a timescale of about 480 picoseconds, while crossing from the S1 state to the T2 state is faster, occurring around 180 picoseconds. ustc.edu.cn

The solvent environment can influence these dynamics. For instance, increasing solvent viscosity can delay the N=N torsional motion and the excited state decay for the trans to cis conversion. acs.org The nature of the substituents on the azobenzene core also plays a crucial role. Donor-acceptor substituted azobenzenes, often called "push-pull" systems, exhibit a strong charge transfer character in their ππ* electronic transition, which can significantly affect the photoisomerization dynamics. uni-kiel.de

| Process | Timescale | Compound | Conditions |

|---|---|---|---|

| S2 -> Hot S1 Internal Conversion | ~70 fs ustc.edu.cn | trans-4-aminoazobenzene | Ethanol |

| S1 -> S0 (Isomerization/Internal Conversion) | ~0.7 ps ustc.edu.cn | trans-4-aminoazobenzene | Ethanol |

| Vibrational Cooling (Hot Cis-S0) | ~4 ps ustc.edu.cn | 4-aminoazobenzene | Ethanol |

| Vibrational Cooling (Hot Trans-S0) | ~13 ps ustc.edu.cn | 4-aminoazobenzene | Ethanol |

| Intersystem Crossing (S2 -> T4) | ~480 ps ustc.edu.cn | trans-4-aminoazobenzene | Ethanol |

| Intersystem Crossing (S1 -> T2) | ~180 ps ustc.edu.cn | trans-4-aminoazobenzene | Ethanol |

Photostability and Photodegradation Mechanisms under Controlled Conditions

While the trans-cis isomerization of azobenzenes is often described as a clean and reversible photoreaction, photodegradation can occur, particularly under prolonged or high-intensity irradiation. mcgill.ca The mechanisms of photodegradation can be complex and may involve photo-oxidation or other irreversible chemical reactions. researchgate.net

For Disperse Red 1, an azobenzene derivative with structural similarities to this compound, studies have shown that photodegradation pathways are influenced by the surrounding atmosphere. researchgate.net Experiments conducted in different atmospheres (nitrogen vs. oxygen) revealed that multiple photodegradation pathways and mechanisms exist. researchgate.net The presence of oxygen can lead to photo-oxidation, altering the chemical structure of the chromophore and leading to a loss of its photochromic properties. researchgate.net

The structure of the chromophore itself is a key determinant of its photostability. Modifications to the azobenzene structure can enhance photostability by orders of magnitude. researchgate.net For instance, certain functional groups can act as antioxidants, protecting the chromophore from photo-oxidative degradation. researchgate.net

In the context of materials, the polymer matrix in which the azobenzene dye is embedded can also influence its photostability. The lifetime of electro-optic polymers containing azobenzene chromophores can vary from hours to almost a year, depending on the specific polymer and chromophore combination. researchgate.net

It has also been noted that some photodegradation products can be identified through mass spectrometry, revealing fragmentation patterns that give insight into the specific bonds that are broken during the degradation process. acs.org

| Factor | Influence on Photostability | Example Compound/System |

|---|---|---|

| Atmosphere | Oxygen can lead to photo-oxidation and faster degradation. researchgate.net | Disperse Red 1 in PMMA |

| Chromophore Structure | Modifications can enhance photostability by orders of magnitude. researchgate.net | Various electro-optic chromophores |

| Polymer Matrix | The choice of host polymer affects the lifetime of the embedded dye. researchgate.net | DANS and DR1 in polymers |

| Functional Groups | Antioxidant groups can improve photostability. researchgate.net | Modified azobenzenes |

Luminescence Properties (Fluorescence, Phosphorescence) and Quenching Phenomena

Azobenzene and its derivatives are generally considered to be poorly luminescent because the excitation energy is efficiently dissipated through the non-radiative pathway of photoisomerization. researchgate.netresearchgate.net Both the S2 and S1 states of azobenzene show weak emission, which is a violation of Kasha's rule (stating that emission usually occurs only from the lowest excited state of a given multiplicity). researchgate.net The weak fluorescence is a direct consequence of the rapid relaxation via isomerization. researchgate.net

However, luminescence can be enhanced under certain conditions. For example, embedding trans-azobenzene in a solid matrix at low temperatures can increase its fluorescence. researchgate.net Furthermore, molecular modifications, such as the introduction of specific substituents or complexation with metal ions, can suppress photoisomerization and promote luminescence. researchgate.net Some aminoazobenzene derivatives that are non-emissive on their own become luminescent upon forming coordination polymers with silver. researchgate.net

Fluorescence and phosphorescence are distinct photophysical processes. Fluorescence is a rapid emission of light from a singlet excited state, while phosphorescence is a much slower emission from a triplet excited state. ebsco.com The temperature dependence of emission can often distinguish between the two, as phosphorescence is typically more sensitive to thermal quenching. ebsco.com

Fluorescence quenching is a process that decreases the fluorescence intensity. For azobenzene-based systems, this can occur through various mechanisms, including photoinduced electron transfer (PET) and twisted intramolecular charge transfer (TICT). nih.gov In the context of fluorescent probes, the interaction with an analyte can induce quenching. For example, the fluorescence of a triptycene-derived azo-polymer was shown to be quenched by the presence of picric acid, which is an electron-poor molecule. acs.org The quenching of fluorescence by a quencher molecule like 4-(N,N-dimethylamino)azobenzene-4'-carboxylic acid (DABCYL) is a widely used principle in the design of molecular beacons for nucleic acid detection. core.ac.uk

| Property | Observation | Compound/System |

|---|---|---|

| General Luminescence | Weak due to efficient photoisomerization. researchgate.netresearchgate.net | Azobenzene and derivatives |

| Fluorescence Enhancement | Observed in solid matrices at low temperatures or via metal complexation. researchgate.netresearchgate.net | trans-azobenzene, Aminoazobenzene-silver polymers |

| Fluorescence Quenching | Can occur via PET, TICT, or interaction with analytes. nih.govacs.org | Rhodamine derivatives, Triptycene-azo-polymer |

| Phosphorescence | Slower emission from a triplet state, often temperature-dependent. ebsco.com | General principle |

Photo-responsive Behavior in Chemical Systems and Engineered Materials

The reversible photoisomerization of this compound and its analogues is the basis for their application as photoswitches in a variety of chemical systems and engineered materials. mcgill.caresearchgate.net The change in molecular geometry, dipole moment, and polarity between the trans and cis isomers can be harnessed to control the properties of the system at a molecular level. uni-kiel.deacs.org

In polymer systems, azobenzene moieties can be incorporated either as side chains or into the main chain. polympart.irscielo.br The photoisomerization of these chromophores can induce significant changes in the polymer's properties. For example, it can be used to control the orientation of the chromophores, leading to photo-induced birefringence, or even to create surface relief gratings on polymer films. mcgill.campg.de The thermal back-isomerization kinetics in a polymer matrix can be more complex than in solution, sometimes following a double-exponential relaxation process. scielo.br

Azobenzene-containing polymers have been explored for applications such as:

The specific design of the azobenzene molecule, including the nature and position of substituents, is critical for tailoring its photo-responsive behavior for a particular application. uni-kiel.dempg.de

| Application Area | Principle of Operation | Material Example |

|---|---|---|

| Optical Data Storage | Two stable isomers (trans and cis) for binary data. researchgate.net | Azobenzene-containing polymers |

| Photo-responsive Membranes | Isomerization-induced changes in free volume and gas permeability. acs.org | Photoresponsive polymer membranes |

| Foam Stability Control | Light-induced changes in surfactant properties at the air-water interface. rsc.org | 4-hydroxy-4′-oxoalkyl azobenzene surfactants |

| Surface Relief Gratings | Photo-induced mass transport in polymer films. mcgill.campg.de | pDR1A film |

| Solid-to-Liquid Transitions | Isomer-dependent glass transition temperature. mpg.de | Azopolymers |

Mechanistic Studies on Chemical Reactivity and Transformation Pathways

Electrophilic Reactivity Investigations

N-Ethyl-4-aminoazobenzene contains multiple sites that are susceptible to electrophilic attack. The primary locations for such reactions are the amino group and the aromatic rings, which are activated by the amino substituent. The molecule's reactivity toward electrophiles is enhanced by the lone pair of electrons on the nitrogen atom of the ethylamino group and the π-electron systems of the phenyl rings, making the molecule electron-rich.

The ethylamino group is a strong activating group and an ortho-, para-director for electrophilic substitution. As the para-position is already occupied by the azo group, any electrophilic substitution is anticipated to happen at the ortho position relative to the amino group. In contrast, the other phenyl ring is deactivated due to the electron-withdrawing nature of the azo group. ncert.nic.in The high reactivity of aromatic amines in electrophilic substitution reactions often necessitates the protection of the amino group to achieve monosubstituted products. ncert.nic.in This is commonly done by acetylating the amino group with acetic anhydride (B1165640) before carrying out the desired substitution. ncert.nic.in

Derivatives of this compound, such as its N-benzoyloxy form, have been synthesized to study their electrophilic activities. These derivatives have shown reactivity with nucleophiles like methionine and guanosine (B1672433) at a neutral pH. nih.govaacrjournals.org

Nucleophilic Reactivity Investigations

Due to the electron-rich characteristics of this compound, its susceptibility to nucleophilic attack is less pronounced than its electrophilic reactivity. However, specific sites can be made vulnerable to nucleophilic substitution, especially if a suitable leaving group is present on one of the aromatic rings. The azo bond itself can also be a target for nucleophilic attack under certain conditions, which can lead to its cleavage.

Studies have shown that azobenzene (B91143) disperse dyes, which share the core p-aminoazobenzene structure, are reactive with nucleophilic peptide residues. nih.gov This suggests that this compound may also exhibit reactivity towards nucleophiles, a characteristic that is influenced by the various functional groups attached to its core structure. nih.gov For instance, research on N-benzoyloxy derivatives of this compound has demonstrated their reactivity with nucleophiles such as methionine and guanosine. nih.govaacrjournals.org

Oxidative Transformation Mechanisms (e.g., radical reactions)

The oxidative transformation of this compound can occur through several mechanisms, with the azo linkage and the ethylamino group being particularly vulnerable to oxidation. nih.govcas.cz The reaction with oxidizing agents can lead to the formation of azoxy compounds or the cleavage of the azo bond, which results in the formation of nitrogen gas and other byproducts. researchgate.net

Peroxidases, in the presence of hydrogen peroxide, can oxidize aminoazo dyes. This process is pH-dependent, with slightly acidic conditions being optimal. cas.cz The oxidation of N,N-dimethyl-4-aminoazobenzene (DAB), a related compound, by peroxidase is believed to occur via a one-electron oxidation mechanism that produces free radicals. cas.cz This suggests a similar radical-mediated pathway could be involved in the oxidation of this compound.

Theoretical studies using density functional theory (DFT) have indicated that the oxidative degradation of azo dyes is likely initiated by the addition of a hydroxyl radical to the chromophore, followed by the cleavage of the N-N bond. acs.org

Table 1: Proposed Oxidative Transformation Mechanisms

| Mechanism | Description | Key Intermediates/Products |

|---|---|---|

| Radical Reaction | One-electron oxidation, often enzyme-catalyzed (e.g., by peroxidase), leading to the formation of a free radical metabolite. | Free radicals, azoxy compounds |

| Hydroxyl Radical Attack | Addition of a hydroxyl radical (•OH) to the azo chromophore, leading to bond cleavage. | Hydroxylated intermediates, N-N cleaved products |

Reductive Transformation Mechanisms (e.g., enzymatic and non-enzymatic azo bond reduction)

The most significant transformation pathway for this compound is the reductive cleavage of its azo bond, which results in the formation of two separate aromatic amines. icm.edu.pl For this compound, this reduction yields N-ethyl-p-phenylenediamine and aniline (B41778). This process can occur through both enzymatic and non-enzymatic routes and is a critical step in the biodegradation of azo dyes. researchgate.net

Enzymatic Reduction: Many microorganisms, including those in the liver, digestive tract, and skin, possess enzymes known as azoreductases that catalyze the reductive cleavage of the azo bond. icm.edu.pl This biological reduction typically requires a reducing cofactor like NADH or NADPH. ohsu.edu The efficiency of this enzymatic reduction can be influenced by substituents on the aromatic rings. ohsu.edunih.gov For instance, studies on the related compound N,N-diethyl-4-aminoazobenzene (DEAB) showed that a 4'-fluoro group increased the rate of azo reduction, while a 4'-ethyl group eliminated it. nih.gov Recent research indicates that for complete cleavage to aryl amines, the azo dye must have aryl substituents that allow for resonance stabilization, which facilitates a spontaneous lysis of the intermediate hydrazo bond. nih.gov

Non-enzymatic Reduction: The azo bond can also be cleaved by chemical reducing agents. researchgate.net In anaerobic environments, this reduction can be facilitated by substances like sulfide (B99878) or ferrous iron, or by reduced electron shuttles. ohsu.eduuminho.pt

Table 2: Reductive Cleavage of this compound

| Reduction Method | Reactants | Primary Products |

|---|---|---|

| Enzymatic (Azoreductase) | This compound, NADH/NADPH | N-ethyl-p-phenylenediamine, Aniline |

| Non-enzymatic | this compound, Chemical Reductants (e.g., Sodium Dithionite) | N-ethyl-p-phenylenediamine, Aniline |

Elucidation of Interaction Mechanisms with Specific Chemical Species (e.g., metal ions, anions, supramolecular hosts)

The ability of this compound to interact with various chemical species is of significant interest for applications in sensing and molecular recognition. mdpi.com

Interaction with Metal Ions: The nitrogen atoms of both the azo and amino groups can serve as coordination sites for metal ions. This binding can alter the spectroscopic properties of the dye, enabling its use as a colorimetric or fluorometric sensor for specific metal ions.

Interaction with Anions: Anion binding can occur, typically through hydrogen bonding with the N-H proton of the ethylamino group. The interaction between anions and π-acidic aromatic systems, known as anion-π interactions, is a growing field of study in supramolecular chemistry. acs.orgnih.gov

Interaction with Supramolecular Hosts: this compound can be encapsulated within the cavities of supramolecular hosts such as cyclodextrins and pillararenes. mdpi.comresearchgate.net This non-covalent encapsulation can significantly modify the dye's photophysical properties, including its photoisomerization behavior. polympart.irresearchgate.net For example, a pillar nih.govarene-based supramolecular polymer has been shown to be a selective sensor for 4-aminoazobenzene (B166484), a related compound. mdpi.com The interaction between azobenzene derivatives and liquid crystalline matrices has also been investigated, revealing strong molecular interactions that shift the electronic absorption spectra of the dyes. researchgate.net

Environmental Transformation and Degradation Pathways Academic Research Focus

Biotic Degradation Processes by Microbial Systems

The biodegradation of azo dyes by microorganisms is a crucial process in their environmental fate. igi-global.com A wide array of bacteria and fungi have demonstrated the ability to decolorize and degrade these compounds. nih.govresearchgate.net

Bacterial Azoreductases:

A key enzymatic step in the bacterial degradation of azo dyes is the reductive cleavage of the azo bond (–N=N–), which leads to the formation of aromatic amines. igi-global.comresearchgate.net This process is catalyzed by enzymes called azoreductases. nih.govresearchgate.net These enzymes can be flavin-dependent or flavin-independent and utilize cofactors like NADH or NADPH as electron donors. igi-global.com

Bacterial degradation of azo dyes can occur under both anaerobic and aerobic conditions. nih.govresearchgate.net The initial cleavage of the azo bond often happens under anaerobic (oxygen-deficient) conditions. sci-hub.se The resulting aromatic amines are then typically further degraded under aerobic (oxygen-rich) conditions. researchgate.net For example, studies on the degradation of p-aminoazobenzene by Bacillus subtilis have shown that the bacterium can break the azo linkage in the presence of a carbon source like glucose, forming p-phenylenediamine (B122844) and aniline (B41778). mdpi.com

Fungal Enzymes:

White-rot fungi are particularly effective in degrading a wide range of complex organic pollutants, including azo dyes. nih.govresearchgate.netmdpi.com They achieve this through the action of extracellular ligninolytic enzymes, which are non-specific and highly oxidative. nih.govresearchgate.net The primary enzymes involved are:

Lignin Peroxidase (LiP): These enzymes can degrade various azo dyes. nih.gov

Manganese Peroxidase (MnP): Similar to LiP, MnP is effective in azo dye degradation. nih.gov

Laccase: These copper-containing enzymes can oxidize a broad spectrum of compounds, including azo dyes. igi-global.comnih.gov

Fungal degradation of azo dyes primarily occurs under aerobic conditions and is a result of the high oxidative capacity of these enzymes. nih.gov Unlike bacterial azoreductases that reductively cleave the azo bond, fungal enzymes often oxidize the dye, leading to the formation of smaller molecules. nih.gov

| Microbial System | Key Enzymes | Degradation Conditions |

| Bacteria | Azoreductases | Anaerobic (initial cleavage), Aerobic (amine degradation) |

| White-Rot Fungi | Lignin Peroxidase (LiP), Manganese Peroxidase (MnP), Laccase | Aerobic |

Identification and Characterization of Degradation Intermediates and By-products

The primary degradation step for azo dyes is the cleavage of the azo bond, leading to the formation of aromatic amines. researchgate.net In the case of N-Ethyl-4-aminoazobenzene, this would likely result in the formation of aniline and N-ethyl-p-phenylenediamine. This has been observed in the degradation of the similar compound p-aminoazobenzene by Bacillus subtilis, which produced p-phenylenediamine and aniline. mdpi.com

Further degradation of these aromatic amines can occur, leading to the formation of other compounds. For example, in a study on the degradation of Basic Orange 2 by Escherichia coli, the initial breakdown produced aniline and 3,4-diaminobenzenium chloride. The aniline was then converted to benzene (B151609) and subsequently to o-xylene, while the other intermediate was transformed into p-xylene. mdpi.com

The thermal degradation of azobenzene (B91143) dyes has been shown to produce nitrogen gas and aromatic free radicals. researchgate.net Analysis of the thermal degradation products of various azo dyes using gas chromatography-mass spectrometry (GC-MS) has identified compounds such as aniline and benzene. researchgate.net

Computational tools and analytical techniques like GC-MS are employed to identify and predict the toxicity of these degradation by-products. researchgate.net Studies have suggested that some degradation products of azo dyes can be carcinogenic, immunotoxic, and cytotoxic. researchgate.net

| Degradation Pathway | Potential Intermediates/By-products of this compound |

| Biotic (Bacterial) | Aniline, N-ethyl-p-phenylenediamine |

| Biotic (Fungal) | Oxidized smaller molecules |

| Abiotic (Thermal) | Nitrogen gas, Aniline, Benzene, Aromatic free radicals |

Modeling and Prediction of Environmental Fate Pathways based on Chemical Structure

Predicting the environmental fate of chemicals like this compound is essential for risk assessment. Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for this purpose. researchgate.nettandfonline.com QSAR models use the molecular structure of a chemical to predict its physicochemical properties and biological activities, including its degradation and toxicity. researchgate.netresearchgate.net

For azo dyes, QSAR models have been developed to predict their photodegradation rates. researchgate.netnih.gov These models have identified key molecular descriptors, such as softness (a measure of chemical reactivity), and the partial charges on carbon atoms, as being crucial in determining the photostability of these dyes. researchgate.netnih.gov For example, a QSAR model developed for azo dye photostability under UV irradiation at pH 9.0 was found to be robust for predictive purposes. researchgate.netnih.gov

QSAR models are also used to predict the extent of degradation by other processes like electrochemical oxidation. researchgate.nettandfonline.com These models can help in understanding how the molecular structure of a dye influences its removal from wastewater. tandfonline.com Furthermore, computational tools like the Toxicity Estimation Software Tool (T.E.S.T.) and the Estimation Programs Interface (EPI) Suite can be used to predict the toxicity and environmental fate of the parent compound and its degradation by-products. researchgate.net

These predictive models, in conjunction with experimental data, provide a comprehensive understanding of how this compound is likely to behave in the environment, aiding in the development of effective remediation strategies.

Advanced Applications and Methodological Contributions in Chemical Science

Role in Analytical Chemistry Method Development and Reagent Design

N-Ethyl-4-aminoazobenzene and its parent compound, 4-aminoazobenzene (B166484), serve as foundational structures in the development of new analytical methods and reagents. Their distinct coloration and electrochemical activity are central to these applications.

Azo compounds are well-established as chromogenic reagents due to the intense color imparted by the extended π-electron system of the azo group. solubilityofthings.comnacchemical.com The color of these compounds can be sensitive to the chemical environment, particularly pH, making them effective as indicators. This color change arises from structural shifts, such as protonation of the azo group, which alters the electronic transitions within the molecule. solubilityofthings.comnih.gov

For instance, the related compound N,N-dimethyl-4-aminoazobenzene (methyl yellow) exhibits a distinct color change in acidic conditions. nih.govacs.org Similarly, water-soluble azobenzene (B91143) derivatives with amino groups show vibrant color changes from yellow/orange to pink or red between pH 1 and 4. nih.govacs.org This transition is attributed to an intramolecular charge-transfer mechanism. nih.govacs.org In acidic solutions, protonation occurs predominantly at the β-azo nitrogen atom, leading to the formation of a resonance-stabilized quinonoid structure, which has a different absorption spectrum compared to the unprotonated form. nih.govslideshare.net While specific studies on this compound as a pH indicator are less common, its structural similarity to these well-known indicators suggests analogous chromogenic behavior.

| Indicator Compound | Unprotonated Color (pH > 4) | Protonated Color (pH < 2.5) | pH Transition Range |

| N,N-dimethyl-4-aminoazobenzene (Methyl Yellow) | Yellow | Red | 2.9–4.0 |

| Water-Soluble Amino[bis(ethanesulfonate)] Azobenzene | Yellow/Orange | Pink/Red | 2.1–2.6 |

This table showcases the pH-indicating properties of azobenzene compounds structurally related to this compound.

In analytical chromatography, the purity and identity of analyzed substances are confirmed by comparing them against well-characterized reference standards. Aminoazobenzene derivatives are used for this purpose in techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). sigmaaldrich.comsielc.com For example, 4-aminoazobenzene is available as a certified reference material for calibration in chromatographic methods. sigmaaldrich.comsigmaaldrich.com

Research has been conducted on the thin-layer chromatography of fluorinated derivatives of 4-aminoazobenzene, including its N-methylated and 4'-ethyl forms, demonstrating their suitability for separation and analysis within this class of compounds. nih.gov HPLC methods have been developed for analyzing 4-aminoazobenzene and related structures, often using reverse-phase columns with mobile phases consisting of acetonitrile (B52724) and water. sielc.comsielc.com The scalability of these methods allows for applications ranging from analytical quantification to preparative separation for isolating impurities. sielc.comsielc.com

The responsive nature of the aminoazobenzene scaffold is harnessed in the creation of chemical sensors. nih.gov These sensors translate the interaction between the target analyte and the sensor molecule into a measurable signal, which can be optical (e.g., color change) or electrochemical. nih.govjpionline.org

A notable example is the development of a colorimetric optical sensor for formaldehyde (B43269) gas. rsc.orgresearchgate.net This sensor is based on a hydrophilic membrane containing co-immobilized 4-aminoazobenzene and chromotropic acid. rsc.orgresearchgate.net When exposed to formaldehyde, the sensor's color changes from pink to purple, providing a visual and quantifiable signal. rsc.org The sensor demonstrates high selectivity and a low detection limit of 0.016 ppmv, which is below the maximum exposure concentrations recommended by health organizations. rsc.orgresearchgate.net The reaction involves the nucleophilic addition of the amine to formaldehyde, which, in concert with chromotropic acid, produces the color change. rsc.org This principle highlights the potential for this compound to be integrated into similar sensor designs for various analytes.

| Sensor Type | Target Analyte | Sensing Principle | Key Component |

| Optical Colorimetric Sensor | Formaldehyde Gas | Color change from pink to purple upon exposure. | 4-Aminoazobenzene |

This table details a specific sensor application utilizing the 4-aminoazobenzene structure.

Application in Chromatographic and Separation Science as Reference Standards

Integration into Materials Science Research and Functional Systems

The most significant advanced application of this compound and related structures is in materials science, where their ability to function as molecular photoswitches is exploited. researchgate.net

Azobenzene derivatives are archetypal photochromic molecules, capable of reversible isomerization between two distinct geometric forms: a stable trans isomer and a metastable cis isomer. uni-kiel.dersc.org This transformation is triggered by light: typically, UV light induces the trans-to-cis isomerization, while visible light or heat causes the reverse cis-to-trans relaxation. rsc.orgresearchgate.net This isomerization is accompanied by significant changes in molecular geometry, dipole moment, and polarity. uni-kiel.dersc.org

When azobenzene moieties are incorporated into polymer chains, either as side groups or as part of the main backbone, these molecular-level changes can be amplified to induce macroscopic changes in the material's properties. mpg.deresearchgate.net This forms the basis of "smart" polymers, which can respond to external light stimuli. pnas.orgmdpi.com For example, the change in polarity between the more nonpolar trans form and the more polar cis form can alter the polymer's solubility or its lower critical solution temperature (LCST) in aqueous solutions. acs.org This has been used to control the reversible precipitation of polymers from a solution using light. acs.org Furthermore, the mechanical stress generated by the isomerization can cause photo-softening or induce wrinkling and the formation of hierarchical surface patterns on polymer films. mdpi.com

The precise and reversible control over molecular shape afforded by the photoisomerization of azobenzenes makes them ideal building blocks for molecular-scale devices and machines. researchgate.netuni-kiel.de The large structural change between the elongated, planar trans form and the bent, nonplanar cis form can be used to perform mechanical work at the nanoscale. researchgate.net

This principle has been applied to the design of various functional systems:

Molecular Actuators: Polymers and liquid crystalline elastomers containing azobenzene units can exhibit photomechanical effects, such as light-induced bending, contraction, or expansion. researchgate.netnsf.gov

Optical Data Storage: The two distinct states of the azobenzene switch (trans and cis) can represent the "0" and "1" of a binary system, allowing for the writing and erasing of information at the molecular level using light. mpg.densf.gov

Photoswitchable Bioconjugates: By attaching photoresponsive polymers to proteins near their active sites, the activity of the protein can be turned "on" or "off" with light. acs.org The polymer chain changes its conformation upon isomerization, sterically blocking or exposing the active site. acs.org

The push-pull electronic nature of this compound, with its electron-donating ethylamino group and the electron-withdrawing character of the azo bridge, makes it particularly interesting for these applications, as such substitution can be used to tune the absorption wavelengths and switching properties of the molecule. uni-kiel.de

Photo-responsive Materials and Smart Polymers

Contributions to Fundamental Understanding of Organic Reaction Mechanisms and Molecular Recognition Phenomena

The study of this compound and its parent compound, 4-aminoazobenzene, has provided significant insights into fundamental chemical processes, particularly in the realms of organic reaction mechanisms and molecular recognition.

Organic Reaction Mechanisms:

The synthesis of azobenzenes, including this compound, typically involves electrophilic substitution reactions, specifically azo coupling. lkouniv.ac.in The mechanism involves the reaction of a diazonium salt with an activated aromatic ring, such as N-ethylaniline. ncert.nic.in The presence of the ethylamino group, a potent electron-donating group, activates the aniline (B41778) ring, facilitating the electrophilic attack by the diazonium cation. lkouniv.ac.in This reaction has served as a model for understanding how substituents influence the reactivity and regioselectivity of electrophilic aromatic substitution.

Furthermore, the reversible trans-cis isomerization of the azobenzene core (–N=N–) upon light irradiation is a central area of study. rsc.org For aminoazobenzenes, this process is highly dependent on the electronic nature of the substituents. The ethylamino group in this compound acts as a "push" group in a "push-pull" system, influencing the energy landscape of the isomerization process. Studies on related 4-aminoazobenzene (AAB) derivatives have shown that the rate of thermal cis-to-trans isomerization is highly dependent on solvent polarity, with accelerated rates observed in polar solvents. researchgate.net This contrasts with unsubstituted azobenzene, where the rate is largely independent of solvent polarity. researchgate.net This observation has been crucial in elucidating the isomerization mechanism, suggesting that polar solvents stabilize a more polar, rotation-based transition state over an inversion-based pathway. researchgate.net The kinetics of this isomerization provide a tangible system for studying the interplay between solvent effects and reaction pathways.

Molecular Recognition:

This compound and similar molecules are excellent models for studying non-covalent interactions, which are the foundation of molecular recognition. The ability of the amino group to act as a hydrogen bond donor and the azo nitrogens to act as hydrogen bond acceptors allows these molecules to participate in specific host-guest chemistry.

For instance, studies on the complexation of 4-aminoazobenzene with host molecules like cyclodextrins have demonstrated specific assembly behaviors. ugr.es The azobenzene derivative can be included within the hydrophobic cavity of the cyclodextrin (B1172386), a process driven by a combination of hydrophobic effects and van der Waals forces. The amino group can further interact with the hydroxyl rims of the cyclodextrin, providing additional stability and orientational preference. Such studies, often employing techniques like X-ray crystallography and NMR spectroscopy, provide fundamental data on the energetics and structural aspects of how molecules "recognize" and bind to each other. ugr.es This understanding is critical for fields ranging from drug design to the development of chemical sensors. For example, a pillar researchgate.netarene-based polymer demonstrated selective sensing capabilities for 4-aminoazobenzene. nih.gov

Design Principles for Novel Azobenzene-Based Functional Molecules

The knowledge gained from studying this compound and its analogs has been instrumental in establishing key design principles for creating new functional molecules and materials based on the azobenzene photoswitch. These principles revolve around tuning the molecule's structure to control its physicochemical properties.

Future Directions and Emerging Research Avenues for N Ethyl 4 Aminoazobenzene Research

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of azobenzene (B91143) derivatives, including N-Ethyl-4-aminoazobenzene, is undergoing a paradigm shift towards greener and more efficient methods. Future research will likely focus on moving away from traditional syntheses, which can involve harsh conditions and produce significant waste, towards more sustainable alternatives. researchgate.net

Key research thrusts include:

Heterogeneous Catalysis: The use of solid-supported metal catalysts is a promising area. bohrium.com Research into recyclable catalysts, such as magnetic nanoparticles functionalized with sulfonic acid groups, offers a green approach to diazo coupling reactions. researchgate.net Developing specific heterogeneous catalysts for the oxidative homocoupling of N-ethylaniline derivatives could provide a direct and efficient route to the target molecule. bohrium.com

Flow Chemistry: Continuous-flow systems offer superior control over reaction parameters like temperature and residence time, leading to higher selectivity and safety. acs.org Adapting the Baeyer–Mills coupling reaction or copper-mediated oxidative homocoupling of the constituent anilines to a continuous-flow setup could enable remarkable chemical intensification and facilitate large-scale, cost-effective synthesis of this compound. researchgate.netacs.org

Biocatalysis and Green Solvents: Exploration of enzymatic routes for azo bond formation could offer an environmentally benign synthetic pathway. Additionally, the use of green solvents, such as deep eutectic solvents or water, in synthetic protocols is a critical area for development to minimize the environmental impact of production. bohrium.com

| Research Focus | Methodology | Potential Advantages |

| Sustainable Catalysis | Heterogeneous metal catalysts (e.g., NiFe@N-doped-C, Fe3O4@SiO2-SO3H) | Reusability, reduced waste, milder reaction conditions. bohrium.comresearchgate.net |

| Process Intensification | Continuous-flow microreactors | Enhanced safety, higher selectivity, scalability, cost-efficiency. researchgate.netacs.org |

| Green Chemistry | Enzyme-catalyzed reactions, use of aqueous or deep eutectic solvents | Reduced toxicity, biodegradability, alignment with sustainable principles. bohrium.com |

Advanced Time-Resolved Spectroscopic Studies for Ultrafast Dynamics

Understanding the intricate details of the photoisomerization process in this compound is crucial for its application in molecular devices and switches. While steady-state spectroscopy provides basic information, advanced time-resolved techniques are needed to map the complete journey from light absorption to structural change on the femtosecond and picosecond timescales.

Future research will leverage sophisticated spectroscopic methods to elucidate the ultrafast dynamics:

Femtosecond Transient Absorption Spectroscopy (fs-TAS): This technique can track the evolution of excited states (S1, S2) and the formation of transient species following photoexcitation. researchgate.net For this compound, fs-TAS can reveal the decay pathways and time constants of the π-π* and n-π* excited states, clarifying the isomerization mechanism (rotation vs. inversion). researchgate.netaip.org

Femtosecond Stimulated Raman Spectroscopy (FSRS): FSRS provides time-resolved vibrational information, offering a "movie" of the structural changes during isomerization. aip.org This would allow researchers to directly observe the bond rotations and twists in this compound as they happen.

Dynamics in Confined Environments: Studying the photoisomerization of this compound within supramolecular hosts or polymer matrices can reveal how steric hindrance and local interactions affect the excited-state lifetimes and reaction pathways. scispace.com This is critical for designing materials where the molecule's function is controlled by its environment.

| Technique | Information Gained | Research Question for this compound |

| Femtosecond Transient Absorption | Excited-state lifetimes, decay pathways, identification of intermediates. researchgate.netrsc.orgacs.org | What is the precise lifetime of the S1 and S2 states? Does the N-ethyl group favor an inversion or rotational isomerization pathway? |

| Femtosecond Stimulated Raman Spectroscopy | Time-resolved structural changes (vibrational modes). aip.org | How do the C-N=N-C dihedral angles evolve immediately after photoexcitation? |

| Time-Resolved Photoelectron Spectroscopy (TRPES) | Direct measurement of transient electronic structure and binding energies of excited states. researchgate.net | What are the precise binding energies of the excited states, and how do they evolve during relaxation? |

High-Level Computational Approaches for Complex System Modeling

Computational chemistry is an indispensable tool for predicting molecular properties and rationalizing experimental findings. While Density Functional Theory (DFT) has been widely used, future research will require more accurate and computationally demanding methods to model the complex potential energy surfaces and non-adiabatic dynamics of this compound. tennessee.edurochester.edu

Emerging computational strategies include:

Multi-configurational Methods: Techniques like CASPT2 (Complete Active Space with Second-Order Perturbation Theory) are essential for accurately describing the electronic structure of excited states and regions where potential energy surfaces cross (conical intersections), which are critical for photoisomerization. rsc.org

Combined QM/MM Approaches: To model the behavior of this compound within a larger system, such as a polymer or a biological environment, Quantum Mechanics/Molecular Mechanics (QM/MM) methods will be employed. This allows a high-level quantum mechanical treatment of the chromophore while the environment is modeled with less computationally expensive classical mechanics.

Non-adiabatic Dynamics Simulations: Surface-hopping simulations based on high-level electronic structure calculations can simulate the entire photoisomerization process, providing a detailed, atomistic view of the reaction trajectory and helping to resolve mechanistic ambiguities. ebi.ac.uk

| Computational Method | Purpose | Application to this compound |

| CASPT2/CASSCF | Accurate calculation of excited state energies and potential energy surfaces. rsc.org | Precisely determine the energy barriers for thermal and photochemical isomerization and map the reaction pathways. |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption spectra and modeling excited states. rochester.eduresearchgate.net | Correlate structural modifications with changes in UV-Vis spectra; screen derivatives for desired absorption properties. |

| Ab Initio Molecular Dynamics (AIMD) | Simulating molecular motion and reaction dynamics from first principles. tennessee.edu | Model the influence of solvent and temperature on isomerization dynamics and structural stability. |

Development of Next-Generation Functional Materials with Tunable Properties

The true potential of this compound lies in its incorporation into advanced functional materials. researchgate.net Its photoswitching capability can be harnessed to control material properties at the macroscale. The N-ethyl substituent can be used to fine-tune solubility, electronic coupling, and interactions within a host matrix.

Future research will focus on integrating this compound into:

Photoactuators and Artificial Muscles: Incorporating the molecule into liquid crystalline polymers or elastomers can create materials that bend, contract, or expand in response to light, converting light energy directly into mechanical work. frontiersin.orgmdpi.com The specific properties of this compound could allow for fine-tuning the speed and force of actuation.

Smart Surfaces and Coatings: Grafting this compound onto surfaces can create materials with photo-tunable wettability, adhesion, or friction. fudan.edu.cn Such surfaces have potential applications in microfluidics, self-cleaning materials, and biomedical devices.

Reconfigurable and Recyclable Polymers: Integrating the molecule into dynamic covalent networks or supramolecular polymers can lead to materials that are not only photo-responsive but also re-moldable and recyclable, addressing key challenges in sustainability. frontiersin.org

| Material Type | Functionality | Role of this compound |

| Azobenzene-Containing Liquid Crystal Polymers (Azo-LCPs) | Photo-induced deformation, actuation. mdpi.comfudan.edu.cn | Acts as a molecular motor; the N-ethyl group can modify LC phase stability and response time. |

| Supramolecular Polymers | Self-healing, stimuli-responsive gels. frontiersin.orgmdpi.com | Provides photo-switchable cross-linking points to control gel-sol transitions. |

| Functionalized Nanoparticles | Targeted delivery, sensing. | Serves as a light-activated gatekeeper or a recognition element on the nanoparticle surface. |

Interdisciplinary Research Bridging Fundamental Chemistry with Broader Scientific Challenges

The unique properties of this compound make it an ideal candidate for research that spans traditional scientific disciplines, bridging fundamental chemical physics with materials science, biology, and engineering.

Promising interdisciplinary frontiers include:

Photopharmacology: Attaching this compound to a biologically active molecule could allow its therapeutic effect to be switched on and off with light, enabling targeted therapies with reduced side effects. researchgate.net

Molecular Solar Thermal (MOST) Systems: Azobenzenes can store solar energy in the high-energy cis isomer and release it later as heat. Research into how substituents like the N-ethyl group affect the energy storage capacity and stability of the cis form is crucial for developing new liquid-based solar energy storage systems. researchgate.netrsc.org

Molecular Electronics and Data Storage: The two distinct isomers of this compound can represent the '0' and '1' states of a binary system. Integrating this molecule into electronic circuits could pave the way for optical data storage at the molecular level. researchgate.net

| Interdisciplinary Field | Application Concept | Scientific Challenge |

| Photopharmacology | Light-activated drugs. researchgate.net | Designing linkers and molecular architectures where isomerization effectively gates biological activity. |

| Energy Storage | Molecular solar thermal fuels. researchgate.netrsc.org | Optimizing the energy density, quantum yield, and half-life of the cis isomer through chemical modification. |

| Materials Science | Photo-controllable smart materials. polympart.ir | Achieving efficient transfer of molecular motion to macroscopic material properties. |

| Biology | Photo-switchable probes and substrates. ebi.ac.ukbiosynth.com | Developing biocompatible azobenzene systems to control protein function or cellular processes with light. |

常见问题

Basic Research Questions

Q. What analytical methods are recommended for detecting N-Ethyl-4-aminoazobenzene in complex mixtures?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) with medium-polarity columns as specified in EN 14362-1. If aniline or 1,4-phenylenediamine derivatives are detected, confirmatory testing via EN 14362-3 is required to distinguish between restricted and non-restricted azo colorants .

Q. How should researchers verify the purity of synthesized this compound?

- Protocol : High-performance liquid chromatography (HPLC) with ≥95% purity threshold is standard. Supplement with spectroscopic characterization (1H and 13C NMR for structural confirmation) and mass spectrometry to validate molecular weight and fragmentation patterns .

Q. What safety precautions are critical when handling this compound?

- Safety Guidelines : Use personal protective equipment (PPE), including gloves, lab coats, and masks, to avoid dermal or inhalation exposure. Conduct experiments in fume hoods to mitigate toxic fumes (NOx) released during decomposition. Store waste separately for professional disposal due to teratogenic and reproductive risks observed in murine models .

Advanced Research Questions

Q. How can contradictions in toxicity data for this compound be resolved across studies?

- Analytical Framework : Compare variables such as dosage regimens (e.g., 400 mg/kg in mice ), exposure duration, and model organisms. Employ orthogonal assays (e.g., in vitro mutagenicity tests alongside in vivo tumorigenicity studies) to validate findings. Critical evaluation of methodological rigor, as outlined in qualitative research standards , is essential.

Q. What strategies optimize the synthesis of this compound to minimize byproducts?

- Synthetic Optimization : Monitor reaction conditions (temperature, solvent selection) and use purified starting reagents. Post-synthesis purification via column chromatography or recrystallization can reduce impurities. Confirm purity and structure using tandem spectroscopic methods (e.g., UV-Vis for chromophore analysis, NMR for regiochemical confirmation) .

Q. What mechanistic approaches elucidate the carcinogenic potential of this compound?

- Experimental Design : Conduct Ames tests to assess mutagenicity and in vivo carcinogenicity assays (e.g., rodent models). Molecular docking studies can predict interactions with DNA or enzymes like cytochrome P450. Cross-reference findings with existing toxicological databases to identify metabolic pathways (e.g., nitroreduction leading to DNA adducts) .

Data Analysis and Validation

Q. How should researchers address discrepancies in chromatographic data for this compound derivatives?

- Troubleshooting : Replicate analyses using identical GC-MS conditions (Table 1 in ). Validate peak assignments with authentic standards and adjust column polarity if co-elution occurs. Statistical tools (e.g., ANOVA) can assess intra- and inter-laboratory variability.

Q. What steps ensure reproducibility in toxicity studies of this compound?

- Quality Control : Standardize animal models (e.g., strain, age) and environmental conditions. Pre-test compounds for purity and document batch-specific variations. Publicly share raw data and analytical protocols to align with transparency guidelines .

Ethical and Reporting Standards

Q. How should researchers report findings involving this compound to meet academic rigor?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。